molecular formula C8H11N3O2 B11909007 Ethyl 3,4-diaminopyridine-2-carboxylate

Ethyl 3,4-diaminopyridine-2-carboxylate

Cat. No.: B11909007
M. Wt: 181.19 g/mol
InChI Key: WUYOVBGHABHEGS-UHFFFAOYSA-N
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Description

Ethyl 3,4-diaminopyridine-2-carboxylate is a chemical compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-diaminopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-diaminopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 3,4-diaminopyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3,4-diaminopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: A closely related compound with similar chemical properties.

    Ethyl 2,3-diaminopyridine-4-carboxylate: Another derivative with slight structural differences.

Uniqueness

Ethyl 3,4-diaminopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 3,4-diaminopyridine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3,(H2,9,11)

InChI Key

WUYOVBGHABHEGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1N)N

Origin of Product

United States

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